[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
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Properties
IUPAC Name |
[1-(3-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-3-2-4-10(5-8)13-6-9(7-14)11-12-13/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLNWVOSWXQXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Introduction
[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a triazole derivative that has garnered attention for its potential biological activities. This compound features a triazole ring linked to a methanol group and a 3-methylphenyl substituent, which contributes to its unique chemical properties and biological interactions. The molecular formula is C10H13N3O, with a molecular weight of approximately 189.22 g/mol .
Key Features
- Triazole Ring : Known for its stability and ability to form hydrogen bonds.
- Methanol Group : Enhances solubility and potential interactions with biological targets.
- 3-Methylphenyl Substituent : Influences the compound's lipophilicity and binding affinity.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring facilitates binding through hydrogen bonding, while the methanol group can enhance the stability of these interactions.
Antiproliferative Activity
Research indicates that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells .
Binding Affinity Studies
Binding affinity studies have demonstrated that this compound interacts effectively with specific enzymes involved in cancer progression. Such interactions are crucial for understanding its potential therapeutic applications.
Case Studies
Several studies highlight the biological implications of triazole derivatives:
- Anticancer Properties : A study on similar triazole compounds revealed their ability to inhibit aromatase activity, which is vital in estrogen synthesis related to breast cancer .
- Antimicrobial Activity : Triazoles have been reported to exhibit antimicrobial properties against various pathogens, suggesting potential as therapeutic agents in infectious diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other triazole derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | C10H13N3O | Different phenyl substitution affects biological activity |
| [5-Ethyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | C12H15N3O | Increased molecular weight may enhance pharmacokinetic properties |
The unique substitution pattern of this compound may lead to distinct pharmacological profiles compared to its analogs.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the triazole ring via Huisgen cycloaddition.
- Introduction of the 3-methylphenyl group through nucleophilic substitution.
- Hydroxymethylation to yield the final product .
Applications
The compound's applications span various fields:
- Pharmaceuticals : Potential drug candidates for cancer therapy.
- Agriculture : Development of agrochemicals with antifungal properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
